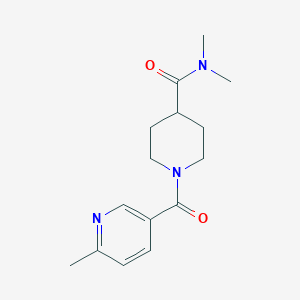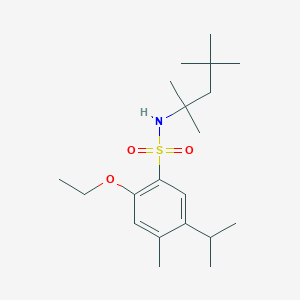
2-ethoxy-4-methyl-5-propan-2-yl-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-ethoxy-4-methyl-5-propan-2-yl-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide, also known as TMB-5, is a sulfonamide compound that has gained attention in scientific research due to its potential as a therapeutic agent. TMB-5 has been synthesized using various methods, and its mechanism of action and physiological effects have been investigated in vitro and in vivo.
Mécanisme D'action
The exact mechanism of action of 2-ethoxy-4-methyl-5-propan-2-yl-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in inflammation and cancer cell proliferation. 2-ethoxy-4-methyl-5-propan-2-yl-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory prostaglandins. 2-ethoxy-4-methyl-5-propan-2-yl-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in the regulation of gene expression and are overexpressed in cancer cells.
Biochemical and Physiological Effects:
2-ethoxy-4-methyl-5-propan-2-yl-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro, 2-ethoxy-4-methyl-5-propan-2-yl-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide has been shown to inhibit the production of pro-inflammatory cytokines and induce apoptosis in cancer cells. In vivo, 2-ethoxy-4-methyl-5-propan-2-yl-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide has been shown to reduce inflammation and oxidative stress in animal models of neurodegenerative diseases. 2-ethoxy-4-methyl-5-propan-2-yl-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide has also been shown to have a low toxicity profile in animal studies, indicating its potential as a safe therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-ethoxy-4-methyl-5-propan-2-yl-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide in lab experiments is its ability to inhibit the activity of COX-2 and HDACs, which are involved in various disease processes. 2-ethoxy-4-methyl-5-propan-2-yl-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide also has a low toxicity profile, making it a safe compound to use in animal studies. However, one limitation of using 2-ethoxy-4-methyl-5-propan-2-yl-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide in lab experiments is its low solubility in water, which may affect its bioavailability and limit its use in certain applications.
Orientations Futures
There are several future directions for research on 2-ethoxy-4-methyl-5-propan-2-yl-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Further studies are needed to investigate the efficacy of 2-ethoxy-4-methyl-5-propan-2-yl-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide in animal models of these diseases and to determine its mechanism of action. Another area of interest is the development of more efficient synthesis methods for 2-ethoxy-4-methyl-5-propan-2-yl-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide, which could improve its availability for scientific research. Additionally, further studies are needed to investigate the potential of 2-ethoxy-4-methyl-5-propan-2-yl-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide as a treatment for other diseases, such as cancer and inflammatory disorders.
Méthodes De Synthèse
2-ethoxy-4-methyl-5-propan-2-yl-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide can be synthesized using a variety of methods, including the reaction of 2-ethoxy-4-methyl-5-nitrobenzenesulfonamide with propan-2-ol in the presence of a reducing agent such as iron powder. Another method involves the reaction of 2-ethoxy-4-methyl-5-nitrobenzenesulfonamide with 2,4,4-trimethylpentan-2-amine in the presence of a reducing agent such as sodium borohydride. Both methods yield 2-ethoxy-4-methyl-5-propan-2-yl-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide as a white solid, which can be purified using column chromatography.
Applications De Recherche Scientifique
2-ethoxy-4-methyl-5-propan-2-yl-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide has been investigated for its potential as a therapeutic agent in various scientific research applications. One study found that 2-ethoxy-4-methyl-5-propan-2-yl-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide exhibited anti-inflammatory effects in vitro by inhibiting the production of pro-inflammatory cytokines. Another study showed that 2-ethoxy-4-methyl-5-propan-2-yl-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide had anti-cancer properties in vitro by inducing apoptosis in cancer cells. 2-ethoxy-4-methyl-5-propan-2-yl-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide has also been investigated for its potential as a treatment for neurodegenerative diseases, as it was found to protect neurons from oxidative stress and inflammation in vitro.
Propriétés
IUPAC Name |
2-ethoxy-4-methyl-5-propan-2-yl-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H35NO3S/c1-10-24-17-11-15(4)16(14(2)3)12-18(17)25(22,23)21-20(8,9)13-19(5,6)7/h11-12,14,21H,10,13H2,1-9H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZHFLOJBQGIHJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)C(C)C)S(=O)(=O)NC(C)(C)CC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H35NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethoxy-4-methyl-5-propan-2-yl-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-ethyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)benzamide](/img/structure/B7544229.png)

![4-{4-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}morpholine](/img/structure/B7544238.png)
![1-{4-[5-(3,4-Difluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}piperidine](/img/structure/B7544242.png)
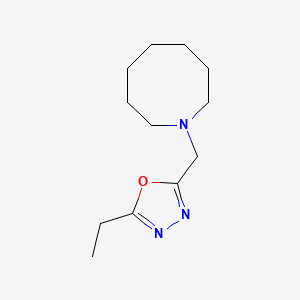
![4-{4-[5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}morpholine](/img/structure/B7544253.png)
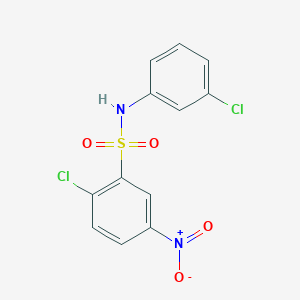
![1-[4-(1,3-Thiazol-2-yl)piperazin-1-yl]butan-1-one](/img/structure/B7544272.png)
![N,N-dimethyl-3-oxo-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]butanamide](/img/structure/B7544276.png)
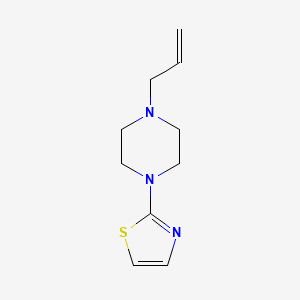
![N-[1-(hydroxymethyl)propyl]-5-isopropyl-2-methoxybenzenesulfonamide](/img/structure/B7544285.png)


